2-(2-Aminoethylamino)-5-nitropyridine

Catalog No.
S588135
CAS No.
29602-39-9
M.F
C7H10N4O2
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoethylamino)-5-nitropyridine

CAS Number

29602-39-9

Product Name

2-(2-Aminoethylamino)-5-nitropyridine

IUPAC Name

N'-(5-nitropyridin-2-yl)ethane-1,2-diamine

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10)

InChI Key

ODHSPTHLPCXPTL-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN

Synonyms

2-(2-aminoethylamino)-5-nitropyridine

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN

2-(2-Aminoethylamino)-5-nitropyridine is a chemical compound classified as a nitropyridine. Its structure features an aminoethylamino group and a nitro group attached to a pyridine ring, making it a significant compound in various fields of research and application. The chemical formula for this compound is C7_7H10_10N4_4O2_2, and it is recognized for its potential in biological and chemical applications due to its unique functional groups .

  • Organic Chemistry: The compound possesses an aromatic pyridine ring with a nitro group attached. Nitro groups can be reactive and participate in various organic reactions. Research could explore its reactivity in substitution or addition reactions to create novel compounds with potential applications in pharmaceuticals or materials science.

  • Medicinal Chemistry: The presence of the amine groups suggests the molecule might have some biological activity. Research could investigate its potential as a lead compound for drug discovery or as a scaffold for building more complex molecules with targeted therapeutic properties [].

  • Material Science: Nitroaromatic compounds can exhibit interesting photophysical properties. Research could explore the potential of 2-(2-Aminoethylamino)-5-nitropyridine in applications such as light-emitting diodes (LEDs) or organic photovoltaics [].

  • Oxidation: The aminoethylamino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
  • Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be utilized in substitution reactions.

Major Products Formed

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Formation of 2-(2-Aminoethylamino)-5-aminopyridine.
  • Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Research indicates that 2-(2-Aminoethylamino)-5-nitropyridine exhibits potential biological activity, particularly in antimicrobial and anticancer research. Its ability to interact with various biological molecules makes it a candidate for further exploration in medicinal chemistry . Studies have shown that compounds with similar structures often display significant bioactivity, which could lead to the development of new therapeutic agents.

Synthetic Routes

The synthesis of 2-(2-Aminoethylamino)-5-nitropyridine typically involves:

  • Nitration: Nitration of a pyridine derivative, commonly starting from 2-chloropyridine to yield 2-chloro-5-nitropyridine.
  • Reaction with Ethylenediamine: This intermediate is then reacted with ethylenediamine to introduce the aminoethylamino group.

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and specific catalysts to facilitate the reactions .

Industrial Production

In industrial settings, similar synthetic routes are optimized for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield, with careful control over solvents, catalysts, and reaction conditions to maximize efficiency.

2-(2-Aminoethylamino)-5-nitropyridine has diverse applications across several fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated as a biochemical probe due to its interaction capabilities with biological molecules.
  • Medicine: Explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: Used in developing advanced materials and as a precursor in synthesizing dyes and pigments .

Studies have focused on the interactions of 2-(2-Aminoethylamino)-5-nitropyridine with various biological targets. Its ability to form complexes with proteins and nucleic acids suggests potential roles in drug development and diagnostics. Research continues to explore these interactions to better understand its biological implications and therapeutic potential .

Similar Compounds

  • 2-(2-Aminoethylamino)ethanol
    • Known for superior carbon dioxide separation performance compared to monoethanolamine.
  • 3-(2-Aminoethylamino)propyltrimethoxysilane
    • Used as a silane coupling agent in chemical research and industrial applications.

Uniqueness

The uniqueness of 2-(2-Aminoethylamino)-5-nitropyridine lies in its combination of both an aminoethylamino group and a nitro group on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds which may lack one or both functional groups. This versatility makes it valuable for various applications not only in organic synthesis but also in materials science and medicinal chemistry .

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29602-39-9

Wikipedia

5-Nitro-2-pyridylaminoethyl-2-amine

Dates

Modify: 2023-08-15

Explore Compound Types